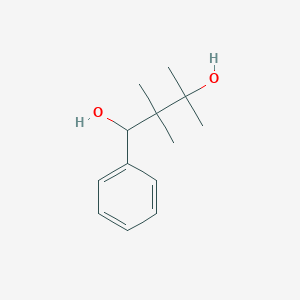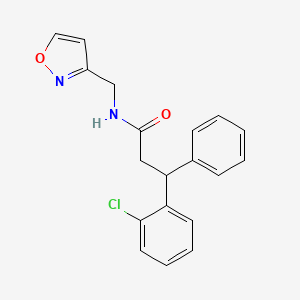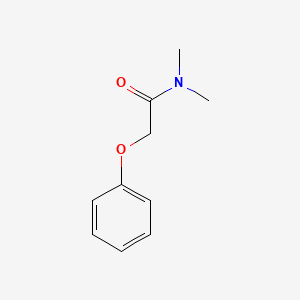![molecular formula C17H14ClN3OS B6052305 (2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B6052305.png)
(2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a chlorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and hydrazides under specific conditions. The reaction generally requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in these areas.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in the manufacture of flexible plastic articles.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in sensitive application areas such as toys, medical devices, and food packaging.
Uniqueness
What sets (2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one apart from these similar compounds is its unique thiazolidinone ring structure combined with the benzyl and chlorophenyl groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(2E)-5-benzyl-2-[(E)-(3-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-14-8-4-7-13(9-14)11-19-21-17-20-16(22)15(23-17)10-12-5-2-1-3-6-12/h1-9,11,15H,10H2,(H,20,21,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEGATSHNJKBJZ-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC(=CC=C3)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC(=CC=C3)Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenylethyl)-4-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6052226.png)
![(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone](/img/structure/B6052227.png)
![3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B6052229.png)
![1-[4-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B6052236.png)
![2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol](/img/structure/B6052239.png)
![2-[4-(cyclopropylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6052240.png)
![5-Methyl-7-(1-methyl-1H-pyrrol-2-YL)-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B6052242.png)

![ETHYL 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE](/img/structure/B6052264.png)
![2-(3-chloro-6-oxopyridazin-1-yl)-N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide](/img/structure/B6052275.png)
![8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6052279.png)

![N-methyl-1-(4-methylphenyl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6052303.png)
